B1576798 Pleurocidin-like peptide YT2

Pleurocidin-like peptide YT2

Cat. No.: B1576798
Attention: For research use only. Not for human or veterinary use.
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Description

Pleurocidin-like peptide YT2 is a synthetic cationic antimicrobial peptide (AMP) originally identified in the yellowtail flounder ( Pleuronectes ferruginea ) . With an amino acid sequence of RWGKWFKKATHVGKHVGKAALTAYL-NH2, this 25-residue peptide has a molecular weight of 2854 Da and a net charge of +8.0, characteristics that promote its interaction with negatively charged microbial membranes . It is part of the pleurocidin family of AMPs, which are amphipathic, alpha-helical peptides and a crucial component of the innate immune system in flatfish . Research indicates that pleurocidin-like peptides exhibit a broad spectrum of inhibitory activity against various Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans . Their mechanism of action is believed to involve initial electrostatic attraction to microbial membranes, followed by membrane disruption via toroidal pore or carpet models, ultimately leading to cell death . Due to the growing prevalence of antibiotic resistance, peptides like YT2 hold significant research value for exploring novel anti-infective therapeutics . This makes it a promising candidate for studies in microbiology, immunology, and pharmacology, particularly for investigating new mechanisms to combat multidrug-resistant pathogens. This product is provided for research purposes and is not intended for diagnostic or therapeutic use.

Properties

bioactivity

Antibacterial, Antifungal

sequence

RWGKWFKKATHVGKHVGKAALTAYL

Origin of Product

United States

Molecular and Genetic Basis of Pleurocidin Like Peptide Yt2

Gene Identification and Cloning Methodologies

The identification of genes encoding pleurocidin-like peptides has been accomplished through various molecular techniques. Initial efforts involved the isolation of genomic sequences from fish species such as the winter flounder (Pleuronectes americanus). nih.gov Methodologies have included the construction and screening of cDNA libraries from tissues known to express these peptides, such as the skin. nih.gov

For instance, the cDNA encoding pleurocidin (B1576808) was identified from a library constructed from the skin mRNA of winter flounder. nih.gov This process involves reverse transcribing the messenger RNA (mRNA) into complementary DNA (cDNA), which is then cloned into vectors for sequencing and analysis. nih.gov Furthermore, radiolabeled oligonucleotide probes, designed based on the known peptide sequence, have been used to screen both cDNA and genomic libraries to identify and isolate the specific genes. nih.gov

Reverse transcription-polymerase chain reaction (RT-PCR) has also been a vital tool, not only for cloning the coding sequences from tissues like the skin and intestine but also for analyzing their expression levels. nih.gov This technique allows for the amplification of specific gene sequences from small amounts of RNA, facilitating their subsequent cloning and characterization.

Genomic Organization of Pleurocidin Gene Families

Genomic analysis of the pleurocidin gene family reveals a conserved structural organization. The gene encoding the original pleurocidin from winter flounder is characterized by a four-exon and three-intron structure. nih.gov This organization is notably similar to the gene structure of some mammalian antimicrobial peptides, such as PR-39, suggesting a shared evolutionary ancestry for these defense molecules. nih.gov

The exons of the pleurocidin gene correspond to distinct functional domains of the resulting peptide. The mature, active peptide is encoded by exons 2, 3, and 4. nih.gov The C-terminal pro-region, an acidic propiece, is encoded by the latter part of exon 4. nih.gov Additionally, an intron is located just upstream of the initiator methionine codon. nih.gov This conserved genomic arrangement is a characteristic feature across the pleurocidin gene family. nih.govnih.gov

Genomic Feature Description Reference
Exons 4 nih.gov
Introns 3 nih.gov
Mature Peptide Coding Region Exons 2, 3, and 4 nih.gov
C-terminal Pro-region Coding Region Exon 4 nih.gov
Upstream Intron Present before the initiator methionine nih.gov

Analysis of Conserved Signal and Pro-Region Sequences

Pleurocidin-like peptides, including YT2, are synthesized as larger precursor proteins, known as prepropeptides, which undergo post-translational modifications to become active. nih.govresearchgate.net The analysis of their sequences reveals highly conserved regions that are critical for their processing and function.

A conserved hydrophobic signal peptide, typically 22 amino acids in length, is located at the N-terminus of the prepropeptide. nih.govnih.govresearchgate.net This signal sequence directs the nascent peptide to the secretory pathway. signalpeptide.de Following the signal peptide is the sequence for the mature antimicrobial peptide, which is in turn followed by a conserved acidic C-terminal pro-region. nih.govnih.gov In the original pleurocidin, this anionic propeptide is 21 amino acids long. researchgate.net It is hypothesized that the negatively charged pro-region neutralizes the positive charge of the mature cationic peptide, which may prevent toxicity to the host's own cells during synthesis and transport. nih.govnih.gov Enzymatic cleavage then releases the mature, active peptide. nih.gov

Peptide Region Location Typical Length (amino acids) Key Feature
Signal Peptide N-terminus22Hydrophobic, directs secretion
Mature Peptide Central~25Cationic, antimicrobial activity
Pro-region C-terminus21Anionic/Acidic, charge neutralization

Transcriptional and Translational Expression Analysis

The expression of pleurocidin-like peptide genes is often tissue-specific, reflecting their role in mucosal immunity. Northern blot and RT-PCR analyses in winter flounder have demonstrated that pleurocidin genes are predominantly expressed in tissues that form a barrier to the external environment, such as the skin and intestine. nih.gov Interestingly, different members of the pleurocidin gene family can exhibit distinct expression patterns, with some being expressed mainly in the skin and others primarily in the intestine. nih.gov

Analysis of the 5' flanking region of the pleurocidin gene has identified typical transcriptional promoter elements, including TATA and CAAT boxes. nih.gov Furthermore, consensus binding sequences for several transcription factors that are known to be involved in host immune responses in mammals have been found. These include binding sites for NF-IL6 (nuclear factor for interleukin-6 expression) and response elements for interferon-alpha and interferon-gamma. nih.govresearchgate.net This suggests that the transcription of pleurocidin genes can be upregulated in response to infection and inflammation, forming a key part of the innate immune response. nih.govfrontiersin.org

Developmental Expression Patterns of Pleurocidin-like Peptide Genes

Studies on the developmental expression of pleurocidin genes provide insights into the maturation of the innate immune system in fish. In winter flounder larvae, RT-PCR assays have shown that the pleurocidin gene is not expressed immediately after hatching. nih.gov Instead, its expression is initiated at a specific developmental stage, first being detected at 13 days post-hatch. nih.gov This marks the first evidence of the developmental expression of antimicrobial peptides in fish, indicating that the capacity to produce these key defense molecules is acquired at a specific point during early larval development. nih.gov This timing likely corresponds to a period when the developing fish is becoming more exposed to environmental pathogens and requires a robust innate immune system.

Homology and Phylogenetic Analysis of Pleurocidin-like Peptide Sequences

Pleurocidin-like peptide YT2 from the yellowtail flounder (Myzopsetta ferruginea) belongs to the pleurocidin family of antimicrobial peptides. uniprot.org This classification is based on sequence similarity. uniprot.org The UniProt database entry for YT2 indicates that its existence is inferred from homology, highlighting the strong conservation within this peptide family. uniprot.org

Members of the pleurocidin family share a common ancestry and are characterized by their α-helical structure. mdpi.comnih.gov While the central, mature peptide sequences can show some variation, the flanking signal and pro-region sequences are highly conserved across different pleurocidin-like peptides. nih.govfrontiersin.org Phylogenetic analysis places these peptides within the broader group of piscidins, another family of fish antimicrobial peptides. mdpi.com

Homology has also been noted between pleurocidin and antimicrobial peptides from other animal classes. For example, the original pleurocidin peptide shows a high degree of homology with ceratotoxin, an antimicrobial peptide from the Mediterranean fruit fly, and dermaseptin (B158304), found in the skin of hylid frogs. nih.gov This suggests that these peptides may have arisen from a common ancestral gene and have been conserved throughout evolution as essential components of innate immunity.

Structural Elucidation and Biophysical Characterization of Pleurocidin Like Peptide Yt2

Primary Sequence Analysis and Identification of Conserved Motifs

The primary structure of Pleurocidin-like peptide YT2 has been identified and is cataloged in the UniProt database under the accession number Q7SZH1. uniprot.org The peptide consists of a 59-amino acid sequence. Analysis of this sequence reveals that it belongs to the pleurocidin (B1576808) family of antimicrobial peptides. uniprot.org These peptides are known for their cationic and amphipathic properties, which are crucial for their interaction with microbial membranes. nih.govnih.gov

The mature peptide sequence of this compound is derived from a precursor protein through proteolytic cleavage of a signal peptide. uniprot.org While specific conserved motifs for YT2 have not been extensively documented, analysis of the broader pleurocidin family highlights the significance of certain amino acid distributions. nih.gov For instance, in silico analyses of pleurocidin have suggested that the amino acid positions 2–19 are critical for stability and antimicrobial activity. nih.gov A comparison of the YT2 sequence with other pleurocidins would be necessary to identify specific conserved motifs within this particular variant.

Table 1: Primary Amino Acid Sequence of this compound

Accession Number Sequence
Q7SZH1MKFTATFLMMCIFVLMVEPGECRWGKWFKKATHVGKHVGKAALTAYLGDKQELDKRAVD

Data sourced from UniProt. uniprot.org

Secondary Structure Determination (e.g., Alpha-Helical Conformation)

It is predicted that this compound, similar to other pleurocidins, adopts an alpha-helical secondary structure, particularly when interacting with biological membranes. nih.govnih.gov This amphipathic alpha-helical conformation is a characteristic feature of many linear antimicrobial peptides. nih.gov In an aqueous solution, pleurocidin has been shown to exist in a random coil conformation. nih.gov However, in a membrane-mimicking environment, such as in the presence of trifluoroethanol (TFE) or dodecylphosphocholine (B1670865) (DPC) micelles, it transitions into a more rigid alpha-helical structure. nih.govresearchgate.net This conformational change is a key aspect of its mechanism of action, allowing it to insert into and disrupt microbial membranes.

Biophysical Techniques for Conformational Analysis (e.g., Circular Dichroism Spectroscopy)

Circular Dichroism (CD) spectroscopy is a powerful biophysical technique used to investigate the secondary structure of peptides like this compound. nih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is sensitive to the peptide's backbone conformation. nih.gov For pleurocidin and its analogs, CD spectra typically show a high content of α-helical conformation in membrane-mimicking environments. researchgate.net This technique is instrumental in determining how environmental factors, such as the presence of lipids or membrane mimetics, influence the peptide's structural transitions from a random coil to an alpha-helix. nih.govresearchgate.net Other biophysical techniques that can be employed for conformational analysis include Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide high-resolution structural information. nih.gov

Computational Modeling and Molecular Dynamics Simulations of Peptide Structure

Computational modeling and molecular dynamics (MD) simulations are valuable tools for predicting and analyzing the three-dimensional structure and dynamic behavior of peptides like this compound. mdpi.comupenn.edu These methods can simulate the peptide's interaction with a lipid bilayer at an atomic level, providing insights into its conformational changes and insertion mechanism. mdpi.com For the broader pleurocidin family, MD simulations have been used to study their interactions with model membranes, revealing how the peptide's structure adapts to the lipid environment. nih.gov Such simulations can help in understanding the forces driving the peptide's association with and disruption of the microbial membrane. mdpi.com

Influence of Charge Distribution and Hydrophobicity on Peptide Conformation

The conformation of this compound is significantly influenced by the distribution of charged and hydrophobic residues. nih.govucsb.edu As a cationic antimicrobial peptide, its net positive charge is crucial for the initial electrostatic attraction to the negatively charged components of bacterial membranes. nih.gov The arrangement of hydrophobic and hydrophilic amino acids along the peptide chain dictates its amphipathic character. This amphipathicity is essential for the peptide to adopt a stable alpha-helical structure within the hydrophobic core of the lipid bilayer. nih.govnih.gov The balance between hydrophobicity and net positive charge is a key determinant of the peptide's conformational stability and its ability to selectively target and disrupt microbial membranes. nih.govmdpi.com

Role of Specific Amino Acid Residues in Structural Integrity

Specific amino acid residues play a critical role in maintaining the structural integrity of pleurocidin peptides. nih.govmdpi.com For example, studies on fragments of pleurocidin have shown that a 12-amino acid fragment from the C-terminus, containing the residues KHVGKAALTHYL, is crucial for its antimicrobial activity, indicating the structural importance of this region. nih.gov The presence of hydrophobic residues contributes to the formation of a stable hydrophobic core when the peptide folds, while charged residues like lysine contribute to both membrane attraction and structural flexibility. ucsb.edu The N-terminal region of pleurocidin has also been highlighted as significant for the peptide's structure and activity. nih.gov The precise role of each amino acid in the YT2 sequence would require further investigation through techniques like site-directed mutagenesis and subsequent structural analysis.

Mechanism of Action of Pleurocidin Like Peptide Yt2 at the Cellular and Subcellular Level

Interactions with Biological Membranes and Membrane Permeabilization Mechanisms (e.g., Toroidal Pore, Carpet Model)

The initial and primary target of Pleurocidin-like peptide YT2 is the cell membrane of microorganisms. These peptides are cationic and amphipathic, characteristics that facilitate their interaction with the negatively charged components of bacterial membranes, such as phospholipids (B1166683). researchgate.net Upon encountering a target membrane, pleurocidin (B1576808) and its analogues adopt an α-helical conformation, which is crucial for their membrane-disrupting activities. nih.govmdpi.com

Two principal models have been proposed to explain the membrane permeabilization by pleurocidin-like peptides: the toroidal pore model and the carpet model. researchgate.netnih.gov

Toroidal Pore Model: In this model, the peptides insert into the lipid bilayer, inducing the membrane to curve inward. This creates a pore where the water core is lined by both the peptides and the polar head groups of the lipid molecules. researchgate.netmdpi.com This pore formation disrupts the membrane's integrity, leading to the leakage of ions and cellular contents, ultimately causing cell death. nih.govrug.nl The formation of these pores is often preceded by peptide aggregation on the membrane surface. nih.govrug.nl

Carpet Model: Alternatively, in the carpet model, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. nih.govresearchgate.net Once a threshold concentration is reached, this peptide layer disrupts the membrane's structure in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane. nih.govresearchgate.net This mechanism is characterized by a surface-level interaction that leads to widespread membrane damage rather than the formation of discrete pores. rsc.org

Molecular dynamics simulations have shown that pleurocidin can insert into bacterial membranes, causing them to become permeable through either the toroidal or carpet mechanism. researchgate.net The specific mechanism employed may depend on factors such as the peptide concentration and the lipid composition of the target membrane.

Interactive Data Table: Membrane Permeabilization Models

Model Description Key Features
Toroidal Pore Peptides insert into the membrane, inducing a continuous bend lined by peptides and lipid head groups. Formation of discrete pores, leakage of cellular contents.
Carpet Model Peptides accumulate on the membrane surface, disrupting it in a detergent-like manner at a critical concentration. Membrane micellization and disintegration, no discrete pore formation.

Induction of Reactive Oxygen Species (ROS) Generation Pathways

Another significant aspect of the mechanism of action of pleurocidin-like peptides is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.govnih.gov ROS are highly reactive molecules, such as superoxide anions and hydroxyl radicals, that can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids. nih.govmdpi.com

The production of ROS by pleurocidin can be a consequence of its interaction with the bacterial cell membrane and the subsequent disruption of cellular respiration and electron transport chains. nih.gov This oxidative stress contributes to the bactericidal activity of the peptide, often acting synergistically with its membrane-permeabilizing effects. nih.gov In some cases, the generation of ROS is a key factor in the apoptotic-like death pathways induced by these peptides in both bacterial and fungal cells. nih.gov

Modulation of Cellular Processes (e.g., Apoptosis Induction)

Pleurocidin-like peptides can induce programmed cell death, or apoptosis, in target cells. nih.gov This process is characterized by a series of controlled events leading to cell dismantling, thereby avoiding the inflammatory response associated with necrosis. In the context of cancer cells, pleurocidin has been shown to induce both early and late apoptosis. nih.gov

The apoptotic pathway induced by these peptides can be multifaceted. For example, in Jurkat leukemia cells, a pleurocidin-like peptide was found to elevate the expression of p53 and p21 genes, which are critical regulators of the cell cycle and apoptosis. nih.gov The induction of apoptosis can also be linked to the generation of ROS, which can trigger mitochondrial membrane depolarization and the activation of caspase-like proteins, key executioners of the apoptotic cascade. nih.gov Furthermore, pleurocidin-amide has been observed to inhibit autophagy in cancer cells, a cellular recycling process, while promoting apoptosis. mdpi.com

Interactions with Specific Microbial Components and Molecular Targets (e.g., Enterotoxins)

In addition to their broad-spectrum activity, there is evidence to suggest that pleurocidin-like peptides can interact with specific molecular targets. Molecular modeling and docking analyses have indicated that these peptides have the potential to selectively target and interact with non-membrane components such as enterotoxin H from Klebsiella pneumoniae. nih.gov This suggests a mechanism of action that extends beyond general membrane disruption and intracellular synthesis inhibition to include the neutralization of specific virulence factors.

Comparative Analysis of Interaction Selectivity Between Prokaryotic and Eukaryotic Cells

A critical feature of this compound and other antimicrobial peptides is their selective toxicity towards microbial cells over host eukaryotic cells. researchgate.netnih.gov This selectivity is primarily attributed to the differences in the composition and properties of prokaryotic and eukaryotic cell membranes.

Prokaryotic membranes are typically rich in anionic phospholipids, which impart a net negative charge to the cell surface. This negative charge facilitates the initial electrostatic attraction of the cationic pleurocidin peptides. researchgate.net In contrast, the outer leaflet of eukaryotic cell membranes is predominantly composed of zwitterionic phospholipids, resulting in a more neutral surface charge. researchgate.net

Furthermore, eukaryotic cell membranes contain cholesterol, which is generally absent in bacterial membranes. Cholesterol is known to increase the rigidity and stability of the lipid bilayer, making it more resistant to disruption by antimicrobial peptides. researchgate.net Molecular dynamics simulations have confirmed that pleurocidin interacts strongly with negatively charged model membranes that mimic bacterial cells, while its interaction with neutral membranes, representative of eukaryotic cells, is significantly weaker. researchgate.net This differential interaction is a key determinant of the peptide's therapeutic potential, allowing it to target pathogens with minimal damage to host tissues.

Interactive Data Table: Factors Influencing Selective Toxicity

Feature Prokaryotic Cells Eukaryotic Cells Impact on Pleurocidin Interaction
Membrane Charge High in anionic phospholipids (net negative charge) Predominantly zwitterionic phospholipids (neutral charge) Strong electrostatic attraction to prokaryotic membranes.
Cholesterol Generally absent Present Cholesterol stabilizes eukaryotic membranes, making them more resistant to peptide-induced disruption.
Pleurocidin Affinity High Low Selective targeting and disruption of prokaryotic cells.

Spectrum of Activity and Environmental Modulators of Pleurocidin Like Peptide Yt2

In Vitro Antimicrobial Activity Against Gram-Positive Bacterial Strains

Pleurocidin-like peptides have demonstrated significant activity against a range of Gram-positive bacteria. The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

Studies on pleurocidin (B1576808) and its amidated derivative, Pleurocidin-amide (Ple-a), have shown varied MIC values against different Gram-positive strains. For instance, against Staphylococcus aureus, a common human pathogen, MIC values for pleurocidin have been observed in the range of 4 to 128 µg/mL. ekb.eg The amidated form, Ple-a, often exhibits enhanced activity. ekb.eg Another study reported potent activity of a C-terminal 12-amino acid fragment of pleurocidin (Plc-2) against Staphylococcus aureus. nih.gov However, the same fragment was found to be inactive against Enterococcus faecalis. nih.gov

The following table summarizes the MIC values of pleurocidin and its analogues against selected Gram-positive bacterial strains.

Bacterial StrainPeptideMIC (µg/mL)Reference
Staphylococcus aureusPleurocidin4 - 128 ekb.eg
Staphylococcus aureusPleurocidin-amide (Ple-a)4 - 32 mdpi.com
Streptococcus iniaePleurocidin128 mdpi.com
Streptococcus iniaePleurocidin-amide (Ple-a)32 mdpi.com
Lactococcus garvieaePleurocidin32 mdpi.com
Lactococcus garvieaePleurocidin-amide (Ple-a)32 mdpi.com
Enterococcus faecalisPlc-2>128 nih.gov

In Vitro Antimicrobial Activity Against Gram-Negative Bacterial Strains

Pleurocidin-like peptides generally exhibit strong antimicrobial activity against Gram-negative bacteria, often with lower MIC values compared to those for Gram-positive strains. mdpi.com This is attributed to the differences in the cell wall structure between the two types of bacteria.

Research has shown that pleurocidin and its derivatives are effective against a variety of Gram-negative pathogens. For example, MIC values against Escherichia coli and Pseudomonas aeruginosa have been reported to be in the range of 0.5 to 64 µg/mL for pleurocidin and its amidated form. ekb.egmdpi.com A C-terminal fragment, Plc-2, also demonstrated potent activity against these bacteria in a low-ionic-strength medium. nih.gov

The table below presents the MIC values of pleurocidin and its analogues against various Gram-negative bacterial strains.

Bacterial StrainPeptideMIC (µg/mL)Reference
Escherichia coliPleurocidin1 - 64 ekb.eg
Escherichia coliPleurocidin-amide (Ple-a)0.5 - 16 mdpi.com
Pseudomonas aeruginosaPleurocidin1 - 8 mdpi.com
Pseudomonas aeruginosaPleurocidin-amide (Ple-a)1 - 8 mdpi.com
Vibrio parahaemolyticusPleurocidin1 - 8 mdpi.com
Vibrio parahaemolyticusPleurocidin-amide (Ple-a)1 - 4 mdpi.com
Salmonella entericaPleurocidin8 - 64 ekb.eg
Salmonella entericaPleurocidin-amide (Ple-a)2 - 16 ekb.eg

In Vitro Antifungal Activity Assessment

In addition to their antibacterial properties, pleurocidin-like peptides have also shown promise as antifungal agents. Their activity has been assessed against several fungal species, including clinically relevant yeasts and phytopathogenic fungi.

Studies have reported the antifungal activity of pleurocidin and its fragments against fungi such as Candida albicans, Fusarium oxysporum, Aspergillus niger, and Penicillium expansum. nih.govnih.gov For instance, a C-terminal fragment of pleurocidin, Plc-2, was identified as a biologically active peptide against several phytopathogenic fungi. nih.gov The mechanism of action is believed to involve the disruption of cytoplasmic and nuclear membranes. nih.gov

The following table provides an overview of the antifungal activity of pleurocidin and its derivatives.

Fungal StrainPeptideMIC (µg/mL)Reference
Candida albicansPleurocidin4.7 - >37 nih.gov
Fusarium oxysporumPlc-2Not specified nih.gov
Aspergillus nigerPlc-2Not specified nih.gov
Penicillium expansumPleurocidin56 nih.gov

Efficacy Against Multidrug-Resistant (MDR) Microbial Isolates

A significant advantage of antimicrobial peptides like pleurocidin is their potential efficacy against multidrug-resistant (MDR) strains of bacteria. The rise of antibiotic resistance has created an urgent need for new antimicrobial agents, and AMPs are a key area of investigation.

Research has demonstrated that pleurocidin and its amidated derivative, Ple-a, are potent against several MDR bacterial strains, with MIC values ranging from 2 to 256 µg/mL. ekb.eg Ple-a, in particular, showed potent activity against an MDR strain of Escherichia coli with an MIC value of 2 µg/mL. ekb.eg Furthermore, combinations of pleurocidin with conventional antibiotics have been shown to have synergistic effects against MDR bacteria. ekb.eg

The table below summarizes the efficacy of pleurocidin and Ple-a against various MDR bacterial strains.

MDR Bacterial StrainPeptideMIC (µg/mL)Reference
Escherichia coli-7RPleurocidin-amide (Ple-a)2 ekb.eg
Salmonella enterica serovar Choleraesuis-13RPleurocidin256 ekb.eg
Salmonella enterica serovar Choleraesuis-13RPleurocidin-amide (Ple-a)32 ekb.eg

Impact of Environmental Factors on Antimicrobial Efficacy (e.g., pH, Temperature, Ionic Strength)

The antimicrobial activity of peptides can be significantly influenced by environmental conditions such as pH, temperature, and the presence of salts. Understanding these effects is crucial for the development of effective therapeutic applications.

pH: Pleurocidin has been shown to be effective across a broad pH range, from 4 to 8. nih.gov One study on truncated pleurocidin derivatives found that they maintained stable antibacterial activity after being treated at pH values ranging from 2 to 12 for one hour. nih.gov This suggests that pleurocidin-like peptides could be effective in various physiological environments with different pH levels.

Temperature: Pleurocidin exhibits high heat resistance. It has been reported to retain its activity even after autoclaving for one hour at 121°C and 15 psi. nih.gov Further studies on truncated derivatives confirmed that they maintained stable antibacterial activity after being treated at temperatures ranging from 40°C to 121°C. nih.gov

Ionic Strength: The effect of ionic strength on pleurocidin activity appears to be complex. While one study reported that pleurocidin is salt-tolerant up to 7.5% NaCl, another indicated that increased concentrations of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) can decrease its antimicrobial activity against E. coli. nih.govresearchgate.net However, the presence of NaCl at concentrations 15-fold greater than those of MgCl₂ or CaCl₂ did not inhibit the peptide's activity, indicating that the inhibition is cation-specific rather than a general effect of ionic strength. researchgate.net

The following table provides a summary of the quantitative effects of ionic strength on the MIC of pleurocidin against E. coli D31. researchgate.net

CationConcentration (mM)MIC (µg/mL)
None-3.5
Ca²⁺17.0
Ca²⁺514.1
Mg²⁺17.0
Mg²⁺514.1
Na⁺1503.5

Influence of Biological Macromolecules on Peptide Activity

The interaction of antimicrobial peptides with biological macromolecules in the host, such as proteins, polysaccharides, and nucleic acids, can modulate their activity.

Nucleic Acids: At sublethal concentrations, pleurocidin has been shown to inhibit the synthesis of macromolecules like DNA and RNA in Escherichia coli. nih.gov This suggests that after crossing the bacterial membrane, the peptide can interact with intracellular targets, including nucleic acids, contributing to its antimicrobial effect. nih.gov

Polysaccharides: Bacterial polysaccharides, such as those found in the capsules of some pathogenic bacteria, can interact with and inhibit the activity of certain antimicrobial peptides. nih.gov This interaction can lead to the aggregation of the peptides, reducing their availability to act on the bacterial membrane. nih.gov While specific studies on the interaction of Pleurocidin-like peptide YT2 with bacterial polysaccharides are limited, this is a known mechanism of resistance for other antimicrobial peptides. nih.gov

Structure Activity Relationship Sar Studies of Pleurocidin Like Peptide Yt2 and Its Analogues

Systematic Amino Acid Substitution and Deletion Analyses

One key study focused on the role of glycine (B1666218) residues. A Gly→Ala analog, referred to as pleurocidin-AA, was synthesized to investigate the impact of increased α-helical propensity. While the pleurocidin-AA analogue exhibited antibacterial activities similar to the native peptide, it caused a dramatic increase in hemolytic activity. jmb.or.kr Circular dichroism spectra revealed that this substitution led to a much higher α-helical content, suggesting that while helicity is important for activity, excessive or overly stable helical structures can lead to a loss of selective toxicity. jmb.or.kr The native peptide's structural flexibility appears crucial for its ability to discriminate between bacterial and mammalian cell membranes. jmb.or.kr

Further studies combined truncation with amino acid substitution. After truncating 11 amino acids from the C-terminus of pleurocidin (B1576808), the resulting peptide, GK-1, was almost devoid of antibacterial activity. nih.gov However, subsequent amino acid substitutions in GK-1, designed to enhance the peptide's amphiphilicity, resulted in analogues (GK-2, GK-3, and GK-4) that regained potent antibacterial activity against both Gram-negative and Gram-positive bacteria. nih.gov This demonstrates that the arrangement of hydrophobic and cationic residues to form a distinct amphipathic structure is a primary determinant of antimicrobial function.

Table 1: Effects of Amino Acid Substitutions on Pleurocidin Analogues
AnalogueModificationImpact on Antibacterial ActivityImpact on Hemolytic ActivityReference
Pleurocidin-AAGly13→Ala, Gly17→AlaSimilar to native peptideDramatically increased jmb.or.kr
GK-2, GK-3, GK-4Substitutions in a truncated (14-amino acid) backbone to increase amphipathicityActivity restored/gained compared to inactive truncated peptideGK-4 showed low hemolysis nih.gov

Identification of Minimal Active Peptide Domains through Truncation Studies

Truncation studies are performed to identify the smallest portion of a peptide that retains biological activity. This is crucial for reducing the cost of synthesis and for pinpointing the core functional domain. Multiple studies on pleurocidin have yielded insights into its minimal active region.

One investigation identified a 12-amino-acid fragment from the C-terminus of pleurocidin, named Plc-2, as the smallest fragment that retained antimicrobial activity comparable to the full-length parent peptide. researchgate.net This fragment showed potent activity against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus, indicating that the critical residues for this spectrum of activity (KHVGKAALTHYL) reside in the C-terminal half of the peptide. researchgate.net

Conversely, a separate study reported that while the full-length pleurocidin was active, all of its tested N- and C-terminal truncated derivatives lost their antibacterial activity. nih.gov This highlights that the effects of truncation can be highly dependent on the specific residues removed and the assay conditions used.

Table 2: Activity of Truncated Pleurocidin Analogues
AnalogueSequence/RegionLength (Residues)Biological ActivityReference
Pleurocidin (Ple)Full-Length25Potent antimicrobial activity nih.gov
Plc-2C-terminal fragment12Retained antimicrobial activity comparable to parent peptide researchgate.net
Anal 1Residues 4-2522Reduced activity nih.gov
Anal 2Residues 7-2519Severely reduced activity nih.gov
Anal 3Residues 1-2222Slightly reduced activity nih.gov
Anal 4Residues 1-1919Reduced activity nih.gov
GK-1Residues 1-1414Antibacterial ability almost lost nih.gov

Effects of C-Terminal Amidation on Biological Activity

The C-terminus of a peptide can exist as a free carboxylic acid or as an amide. This seemingly minor post-translational modification can have a profound impact on the peptide's activity. For pleurocidin, C-terminal amidation has been consistently shown to enhance its antimicrobial potency. nih.govnih.gov

A direct comparison between the native, free-acid form (Ple) and its C-terminally amidated derivative (Ple-a) revealed that Ple-a displayed significantly better antibacterial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria. nih.govmdpi.com The minimum inhibitory concentration (MIC) values for Ple-a were consistently lower than those for Ple. For example, against multidrug-resistant (MDR) bacterial strains, the MIC values for Ple-a ranged from 2–32 μg/mL, while for Ple they were higher, at 8–256 μg/mL. nih.govmdpi.com

Table 3: Comparative Antibacterial Activity (MIC, μg/mL) of Pleurocidin (Ple) and Pleurocidin-amide (Ple-a)
Bacterial StrainPle (C-terminal acid)Ple-a (C-terminal amide)Reference
Vibrio anguillarum10.5 nih.gov
Vibrio harveyi10.5 nih.gov
Escherichia coli84 nih.gov
Pseudomonas aeruginosa6432 nih.gov
Staphylococcus aureus3216 nih.gov
Bacillus subtilis44 nih.gov
MDR E. coli25632 nih.gov
MDR S. Choleraesuis82 nih.gov

Impact of D-Amino Acid Substitutions on Proteolytic Resistance and Activity

A major hurdle for the therapeutic use of peptides is their susceptibility to degradation by proteases in the body. One effective strategy to overcome this is the substitution of naturally occurring L-amino acids with their non-natural D-enantiomers. To investigate this, an all-D-amino acid enantiomer of pleurocidin (D-Ple) was synthesized and compared to the native L-Ple. nih.govnih.gov

As hypothesized, the D-Ple analogue demonstrated significant resistance to digestion by various proteases. nih.gov However, this modification also altered its biological activity profile. The antibacterial activity of D-Ple was found to be decreased compared to L-Ple. nih.govnih.gov More strikingly, the hemolytic activity of D-Ple against human red blood cells was dramatically reduced, rendering it much less toxic to mammalian cells. nih.gov

Circular dichroism analysis showed that both L-Ple and D-Ple formed typical α-helical structures, though they were mirror images with differing helicity. nih.gov The disparity in biological activity, therefore, was attributed not to a loss of structure but to the change in chirality. This suggests that while the initial membrane interaction may be driven by physicochemical properties like charge and amphipathicity, a specific chiral interaction with membrane components or a chiral target may be involved for potent lytic activity, particularly against mammalian cells. nih.gov Thus, D-amino acid substitution offers a trade-off: it enhances stability but can reduce antimicrobial potency, while significantly improving the selectivity index by lowering toxicity. nih.govnih.gov

Table 4: Comparison of L-Pleurocidin and D-Pleurocidin Properties
PropertyL-Pleurocidin (Native)D-Pleurocidin (Enantiomer)Reference
Proteolytic ResistanceSusceptibleResistant nih.gov
Antibacterial ActivityPotentDecreased nih.govnih.gov
Hemolytic ActivityStrong at high concentrationsDramatically decreased nih.gov
Secondary StructureRight-handed α-helixLeft-handed α-helix (mirror image) nih.gov

Design and Characterization of Stapled Peptide Analogues

Peptide stapling is a chemical modification strategy used to lock a peptide into a specific conformation, typically an α-helix. This is achieved by introducing a covalent cross-link—a "staple"—between the side chains of two amino acids. This pre-organization into a bioactive shape can enhance proteolytic resistance, structural stability, and cell penetration. nih.gov

This strategy has been successfully applied to pleurocidin. Researchers have generated membrane-selective stapled antimicrobial peptides (StAMPs) based on the pleurocidin sequence. nih.govepa.gov In one instance, a stapled peptide designated Pleu(i + 4)1,15(A9K) was created. researchgate.net This analogue was reported to have increased antimicrobial activity while maintaining a relatively low level of hemolytic activity, indicating an improved therapeutic index. researchgate.net

The all-hydrocarbon staple is typically formed via a ruthenium-catalyzed ring-closing metathesis reaction between two non-natural, olefin-bearing amino acid residues incorporated into the peptide sequence during synthesis. nih.gov By enforcing the α-helical structure, which is crucial for pleurocidin's activity, stapling prevents the peptide from adopting an unstructured state that is vulnerable to proteases. nih.gov The design of these stapled pleurocidin analogues highlights a sophisticated approach to optimizing AMPs, creating molecules that are not only potent but also possess enhanced drug-like properties such as stability and selective toxicity. nih.govepa.gov

Correlation between Amphipathicity, Charge, and Antimicrobial Potency

The antimicrobial activity of pleurocidin and its analogues is not determined by a single property but by a finely tuned balance of several physicochemical parameters, primarily amphipathicity, net positive charge, and hydrophobicity.

Net Positive Charge: As a cationic peptide, pleurocidin's initial interaction with the negatively charged bacterial surface is driven by electrostatic attraction. mdpi.com As demonstrated by C-terminal amidation studies, increasing the net positive charge (from +8 in Ple to +9 in Ple-a) enhances antimicrobial potency by improving this initial binding. nih.gov

Amphipathicity and Helicity: Upon binding to the membrane, pleurocidin folds into an amphipathic α-helix. mdpi.comfrontiersin.org This structure segregates hydrophobic and hydrophilic amino acid residues onto opposite faces of the helix, allowing the hydrophobic face to insert into the lipid core of the membrane while the hydrophilic, charged face interacts with lipid head groups and water. This insertion is fundamental to membrane disruption. Studies have shown that modifications enhancing amphipathicity, such as in the GK-series of truncated peptides, can restore lost activity. nih.gov However, an overly stable or rigid helix, as seen in the pleurocidin-AA analogue, can lead to indiscriminate membrane lysis and increased hemolysis, indicating that conformational flexibility is key to selective toxicity. jmb.or.kr

Ultimately, the potent and selective antimicrobial activity of pleurocidin-like peptides stems from an optimal combination of these factors. The peptide must be cationic enough to target bacteria, sufficiently hydrophobic to partition into the membrane, and able to fold into a stable but flexible amphipathic helix that disrupts the membrane integrity of prokaryotic cells while largely sparing eukaryotic ones.

Peptide Engineering and Rational Design Strategies for Pleurocidin Like Peptide Yt2 Derivatives

Principles for De Novo Design of Enhanced Antimicrobial Peptides

De novo design involves creating novel peptide sequences with desired properties, rather than modifying existing ones. For Pleurocidin-like peptide YT2 derivatives, key principles focus on optimizing its fundamental physicochemical characteristics. A primary consideration is the balance between cationicity and hydrophobicity. The net positive charge is crucial for the initial interaction with negatively charged bacterial membranes, while hydrophobicity drives the peptide's insertion into and disruption of the lipid bilayer. nih.gov

Quantitative structure-activity relationship (QSAR) analysis is a valuable tool in de novo design. nih.gov By correlating specific sequence attributes with antimicrobial, cytotoxic, and hemolytic activities, predictive models can be built. nih.gov These models can then guide the design of new YT2 analogs with an improved therapeutic index, maximizing antimicrobial efficacy while minimizing toxicity to host cells. nih.gov

Strategies for Improving Proteolytic Stability of Pleurocidin-like Peptide Analogues

A significant hurdle for the therapeutic use of peptides is their susceptibility to degradation by proteases in the host. fu-berlin.de Several strategies can be employed to enhance the proteolytic stability of this compound analogues.

One effective approach is the incorporation of non-proteinogenic amino acids. Replacing L-amino acids at known protease cleavage sites with their D-enantiomers can render the peptide resistant to proteolysis, although this can sometimes impact antimicrobial activity. nih.gov Other modifications include the use of unnatural amino acids or peptide mimics to disrupt protease recognition motifs. nih.gov

Terminal modifications are another common strategy. N-terminal acetylation and C-terminal amidation can protect the peptide from exopeptidases. researchgate.net C-terminal amidation, in particular, has been shown to improve the activity of pleurocidin (B1576808) derivatives. nih.gov Shortening the peptide sequence to remove protease cleavage sites while retaining the core active region is a cost-effective approach that can also enhance stability. nih.gov For example, a study on pleurocidin demonstrated that a truncated derivative, GK-4, exhibited enhanced resistance to pepsin hydrolysis. nih.gov

The following table summarizes common strategies to improve proteolytic stability:

StrategyDescriptionExample Application
D-Amino Acid Substitution Replacing L-amino acids with their D-enantiomers at protease cleavage sites.Incorporation of D-amino acids in EFK17, a derivative of LL-37, rendered it indigestible by several proteases. nih.gov
Terminal Modifications Acetylation of the N-terminus and amidation of the C-terminus.C-terminal amidation of pleurocidin (P-CN) improved its activity against Vibrio anguillarum. nih.gov
Incorporation of Unnatural Amino Acids Using amino acids not naturally found in proteins to disrupt protease recognition.Fluorinated amino acids have been shown to modulate proteolytic stability in model peptides. fu-berlin.de
Peptide Truncation Removing terminal amino acid sequences that may contain protease cleavage sites.Truncation of pleurocidin at the C-terminus led to the development of GK-4 with high pepsin resistance. nih.gov

Development and Evaluation of Hybrid Peptides Incorporating Pleurocidin Motifs

Hybridization, the combination of sequences from two or more different peptides, is a powerful strategy to create novel molecules with enhanced or entirely new functionalities. frontiersin.org Incorporating motifs from this compound into hybrid structures could yield peptides with a broader antimicrobial spectrum or improved activity.

For instance, a hybrid of pleurocidin and dermaseptin (B158304) (P-Der) demonstrated improved activity against Escherichia coli. nih.gov Such hybrids can leverage the distinct mechanisms of action of the parent peptides. For example, combining a membrane-lytic pleurocidin motif with a proline-rich peptide that targets intracellular processes could result in a dual-action antimicrobial with a lower propensity for resistance development. frontiersin.org

The design of hybrid peptides often involves linking the two peptide sequences directly or via a flexible linker. The choice of parent peptides and the design of the linkage are critical for the final activity of the hybrid. Evaluation of these hybrids involves determining their minimum inhibitory concentrations (MICs) against a panel of clinically relevant bacteria and assessing their toxicity to mammalian cells. frontiersin.orgnih.gov

Computational Design Approaches for Activity Optimization and Target Specificity

Computational methods are increasingly integral to peptide engineering, enabling the rapid in silico screening and optimization of peptide analogues. nih.gov For this compound, molecular modeling and dynamics simulations can provide insights into its interaction with bacterial membranes at an atomic level. celljournal.org This understanding can guide modifications to enhance membrane disruption.

Machine learning and genetic algorithms are powerful tools for exploring the vast sequence space of potential YT2 derivatives. nih.gov These approaches can build predictive models based on existing data to design peptides with optimized properties, such as increased antimicrobial potency and reduced hemolysis. nih.gov For example, a machine learning-based QSAR model was used to screen a large library of peptide variants to identify potent inhibitors of SIRT2. mdpi.com

Structure-based computational design, often utilizing platforms like Rosetta, can be employed to design peptides with specific folds and functions. nih.gov This could be used to design YT2 analogues with enhanced target specificity, for instance, by incorporating motifs that recognize specific bacterial surface components. nih.gov

Production and Purification Methodologies for Engineered Peptides

The successful translation of engineered peptides from design to application hinges on efficient and scalable production and purification methods. While solid-phase peptide synthesis is common for small-scale production, recombinant expression systems are often more cost-effective for larger quantities. nih.govdocumentsdelivered.com

Escherichia coli and Pichia pastoris are frequently used hosts for recombinant AMP production. mdpi.com However, the cationic and lytic nature of AMPs can be toxic to the host cells. This is often circumvented by expressing the peptide as a fusion protein with a larger, neutral partner. mit.edu This fusion partner can mask the toxicity of the AMP and may also aid in purification. nih.gov

A common strategy involves fusing the AMP to a tag, such as an elastin-like polypeptide (ELR) or a CL7 tag, which facilitates purification. mdpi.comnih.gov After expression and initial purification of the fusion protein, the AMP is cleaved from the tag using a specific protease or chemical agent. mdpi.comnih.gov Subsequent purification steps, such as high-pressure liquid chromatography (HPLC) or size-exclusion chromatography, are then used to isolate the pure engineered peptide. nih.govnih.gov

The table below outlines a general workflow for recombinant production and purification:

StepDescriptionKey Considerations
Gene Synthesis and Cloning The gene encoding the engineered peptide (often as a fusion protein) is synthesized and cloned into an expression vector.Codon optimization for the chosen expression host can improve yield.
Expression The expression vector is transformed into a suitable host (E. coli, P. pastoris), and protein expression is induced.Optimization of induction conditions (temperature, inducer concentration) is crucial. mdpi.com
Cell Lysis and Initial Purification Cells are harvested and lysed to release the fusion protein. Initial purification can be achieved through methods like affinity chromatography (e.g., Ni-NTA for His-tagged proteins) or inverse transition cycling for ELR tags. mdpi.comnih.govThe choice of lysis method should preserve the integrity of the fusion protein.
Cleavage The engineered peptide is cleaved from its fusion partner using a specific protease (e.g., HRV 3C protease) or a chemical agent (e.g., formic acid). mdpi.comnih.govEfficient cleavage and subsequent removal of the protease are necessary.
Final Purification The released peptide is purified to homogeneity using techniques like reversed-phase HPLC. nih.govPurity is typically assessed by HPLC and mass spectrometry.

Mechanisms of Microbial Resistance to Pleurocidin Like Peptides

Investigation of Adaptive Microbial Resistance Pathways

Microbes can develop resistance to pleurocidin-like peptides through adaptive pathways, which involve changes in gene expression in response to peptide exposure. This form of resistance is often a result of the co-evolutionary dynamic between a host's innate immune system and pathogenic microorganisms. mdpi.comresearchgate.net For instance, the fish-host bacterium Leucothrix mucor, found on the surface of winter flounder eggs, has demonstrated inherent resistance to pleurocidin (B1576808), suggesting an evolved mechanism to counteract the peptide's antimicrobial action. frontiersin.org

Adaptive resistance can also be induced in a laboratory setting. Studies have shown that transitioning bacteria like Pseudomonas fluorescens from a phosphate-rich to a phosphate-deficient environment can trigger significant changes in its cytoplasmic membrane, leading to adaptation against cationic AMPs. nih.gov This response involves complex regulatory networks that sense environmental cues—such as the presence of an AMP—and modulate the expression of genes involved in cell envelope modification and other defense systems. nih.gov Such adaptive responses highlight the plasticity of bacteria in responding to the threat of antimicrobial peptides. nih.gov

Role of Microbial Membrane Composition Alterations in Resistance Development

The primary target for most cationic antimicrobial peptides, including pleurocidin, is the negatively charged bacterial membrane. nih.gov Consequently, a primary mechanism of resistance involves altering the composition of the cell envelope to reduce this negative charge, thereby weakening the initial electrostatic attraction that is critical for peptide activity. nih.gov

Gram-positive bacteria can achieve this by incorporating D-alanine into their teichoic and lipoteichoic acids, a process known as D-alanylation. This modification introduces positive charges into the cell wall, reducing the net negative charge and conferring protection against cationic AMPs. nih.gov In Gram-negative bacteria, resistance can be mediated by modifying the lipid A portion of lipopolysaccharide (LPS), another key target for cationic peptides. nih.gov

Furthermore, bacteria can alter the phospholipid composition of their cytoplasmic membranes. An increase in the content of neutral or zwitterionic lipids at the expense of anionic phospholipids (B1166683) like phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL) can decrease the membrane's affinity for cationic peptides. nih.gov The structural properties of certain lipids, such as the negative curvature induced by cardiolipin, can also oppose the membrane destabilization mechanisms of some AMPs, contributing to resistance. nih.gov

Bacterial TypeMechanismEffectReference
Gram-Positive BacteriaD-alanylation of teichoic and lipoteichoic acidsReduces net negative surface charge, repelling cationic peptides. nih.gov
Gram-Negative BacteriaModification of Lipid A in Lipopolysaccharide (LPS)Decreases binding sites for cationic peptides on the outer membrane. nih.gov
GeneralAlteration of phospholipid ratios (e.g., decreased PG and CL)Reduces overall anionic character of the cytoplasmic membrane, lowering peptide affinity. nih.gov

Enzymatic Degradation of Peptides by Microbial Proteases

Another effective defense strategy employed by microorganisms is the enzymatic degradation of pleurocidin-like peptides. mdpi.com Bacteria can secrete proteases—enzymes that break down proteins and peptides—into their extracellular environment. nih.gov These proteases can cleave the peptide at specific sites, rendering it inactive before it can reach the bacterial membrane. nih.gov

The susceptibility of natural L-amino acid peptides to proteolytic degradation is a known challenge in their therapeutic development. nih.gov Research has shown that enantiomeric pleurocidin, synthesized with D-amino acids instead of the natural L-amino acids, is more resistant to degradation by proteases. nih.gov This highlights the significance of enzymatic degradation as a resistance mechanism. Microbial proteases vary widely in their substrate specificity, optimal pH, and temperature, allowing different bacteria to deploy a range of enzymes to defend against various peptides. scirp.orgfrontiersin.org

Efflux Pump Mechanisms Contributing to Resistance

Efflux pumps are transmembrane proteins that actively transport a wide array of toxic substances, including antimicrobial peptides, out of the bacterial cell. nih.govqeios.com This mechanism prevents the peptide from reaching a high enough intracellular or membrane concentration to exert its killing effect. nih.gov The overexpression of efflux pumps is a common strategy for developing multidrug resistance in bacteria. mdpi.com

Research on Vibrio parahaemolyticus, a bacterial species susceptible to pleurocidin, has identified specific membrane proteins that confer resistance. nih.gov In pleurocidin-resistant strains, an upregulation of four inner membrane proteins and two outer membrane proteins, some of which are related to protein efflux, was observed. nih.gov This provides direct evidence that efflux pump systems are a key component of resistance to pleurocidin. These pumps are often chromosomally encoded and function as part of the bacterium's intrinsic defense system against toxic compounds in its environment. mdpi.com

MechanismDescriptionExample OrganismReference
Membrane AlterationModification of cell surface charge (e.g., D-alanylation) to repel cationic peptides.Gram-positive bacteria nih.gov
Enzymatic DegradationSecretion of proteases that cleave and inactivate the peptide.General mdpi.comnih.gov
Efflux PumpsUpregulation of membrane pumps that actively expel the peptide from the cell.Vibrio parahaemolyticus nih.gov

Genetic Basis of Acquired Resistance in Pathogens

While some resistance is intrinsic, bacteria are highly adept at acquiring new resistance traits through genetic changes. mdpi.com Acquired resistance can arise from spontaneous mutations in chromosomal DNA or through the horizontal gene transfer (HGT) of resistance genes. mdpi.comnih.gov

Mutations can alter the targets of antimicrobial peptides or the regulatory systems that control resistance mechanisms. For example, a single mutation in a regulatory gene can lead to the overexpression of efflux pumps or enzymes involved in membrane modification. nih.gov A single gene, phoP, which acts as a transcriptional regulator, was shown to render Salmonella Typhimurium resistant to AMPs by modifying its outer membrane. nih.gov

Horizontal gene transfer, facilitated by mobile genetic elements like plasmids, transposons, and integrons, allows for the rapid spread of resistance genes between different bacteria, even across species. mdpi.commdpi.com Plasmids can carry genes that encode for efflux pumps, peptide-degrading enzymes, or proteins that modify the cell envelope. nih.gov This ability to exchange genetic material is a primary driver in the evolution and dissemination of multidrug resistance in pathogenic bacteria. mdpi.com

Comparative Research on Pleurocidin Like Peptide Yt2 with Other Host Defense Peptides

Structural and Functional Comparisons with Cationic Antimicrobial Peptides from Diverse Organisms

Pleurocidin-like peptides, including YT2, are characterized by their cationic nature and amphipathic structure, which are common features of many host-defense peptides across different biological kingdoms. mdpi.com These peptides typically adopt an α-helical conformation upon interacting with microbial membranes. frontiersin.orgnih.gov This secondary structure is crucial for their antimicrobial activity, as it facilitates the disruption of the lipid bilayer. frontiersin.org

Functionally, pleurocidins exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. mdpi.com This wide range of activity is a hallmark of many cationic antimicrobial peptides. The primary mechanism of action for pleurocidins is the permeabilization and disruption of the bacterial cell membrane. frontiersin.org

Below is a comparative analysis of Pleurocidin (B1576808) with other well-characterized cationic antimicrobial peptides:

FeaturePleurocidinMagaininDefensinsCathelicidins
Source Organism Fish (e.g., Winter Flounder)Amphibians (e.g., African Clawed Frog)Mammals, Birds, InsectsMammals
Primary Structure 25 amino acids, linear23 amino acids, linear29-38 amino acids, cyclic or open-ended with disulfide bridgesVariable length, linear
Secondary Structure α-helicalα-helicalβ-sheetα-helical or other conformations
Key Structural Feature Amphipathic α-helixAmphipathic α-helixCysteine-stabilized β-sheet structureConserved N-terminal cathelin-like domain in the precursor
Mechanism of Action Membrane disruption (toroidal pore or carpet model)Membrane disruption (toroidal pore formation)Membrane permeabilization, pore formationMembrane disruption, immunomodulatory functions

This table provides a general comparison of key features of different families of cationic antimicrobial peptides.

Pleurocidin shows significant sequence homology with dermaseptins (from frog skin) and ceratotoxins (from the Mediterranean fruit fly), suggesting a shared evolutionary origin within the cecropin (B1577577) superfamily. nih.govresearchgate.net In comparison to magainins, which also form α-helical structures, pleurocidin has been shown in molecular dynamics simulations to exhibit greater conformational flexibility, which may contribute to its potent antibacterial activity. researchgate.net Unlike defensins, which have a characteristic β-sheet structure stabilized by disulfide bonds, pleurocidins are linear peptides that form an α-helix. nih.gov Cathelicidins are another major family of mammalian AMPs; while the mature peptides are diverse, they are defined by a conserved N-terminal "cathelin" domain in their precursor form, a feature not present in pleurocidins. nih.govmdpi.com

Analysis of Synergistic Effects with Conventional Antimicrobial Agents

A significant area of research for antimicrobial peptides is their potential to work in synergy with conventional antibiotics. This combination can enhance the efficacy of existing drugs, potentially lower the required therapeutic dose, and combat the development of antibiotic resistance. Pleurocidin and its derivatives have demonstrated synergistic effects when combined with a variety of conventional antimicrobial agents against multidrug-resistant (MDR) bacteria. researchgate.net

The mechanism behind this synergy is believed to be multifaceted. Pleurocidin's ability to permeabilize the bacterial membrane can facilitate the entry of conventional antibiotics into the bacterial cell, allowing them to reach their intracellular targets more effectively. nih.gov Furthermore, studies have shown that pleurocidin, both alone and in combination with antibiotics, can induce the formation of hydroxyl radicals, leading to oxidative stress and bacterial cell death. nih.gov

The following table summarizes the observed synergistic effects of a pleurocidin derivative (Pleurocidin-amide) with various conventional antibiotics against MDR E. coli:

Conventional AntibioticClassObserved Effect with Pleurocidin-amide
AmpicillinPenicillinSynergistic
CefotaximeCephalosporinSynergistic
CeftazidimeCephalosporinSynergistic
GentamycinAminoglycosideSynergistic
ImipenemCarbapenemSynergistic

Data compiled from studies on Pleurocidin-amide, a C-terminally amidated derivative of Pleurocidin. researchgate.net The synergistic effect was determined using the fractional inhibitory concentration index (FICI) method.

These findings highlight the potential of pleurocidin-like peptides as adjuvants in antimicrobial therapy, capable of revitalizing the effectiveness of conventional antibiotics against resistant pathogens.

Evolutionary Conservation and Divergence of Fish Antimicrobial Peptides

Antimicrobial peptides are evolutionarily ancient components of the innate immune system. mdpi.com In fish, several families of AMPs have been identified, including piscidins, defensins, cathelicidins, and hepcidins. Pleurocidins are considered part of the larger piscidin family of fish-specific AMPs. mdpi.comnih.gov

Phylogenetic analyses based on amino acid sequences have shown that pleurocidins are homologous to the cecropin family of insect AMPs, as well as dermaseptins from amphibians. nih.govresearchgate.net This suggests a deep evolutionary history for this class of linear, α-helical antimicrobial peptides.

The gene structure of pleurocidin in the winter flounder has been characterized and consists of four exons and three introns. nih.gov The mature peptide is encoded by portions of exons 2, 3, and 4. nih.gov This genomic organization shows some similarity to the gene structure of the mammalian antimicrobial peptide PR-39. nih.gov

Within the pleurocidin family itself, there is evidence of both conservation and divergence. Studies on various flatfish species have identified multiple pleurocidin-like peptides. mdpi.comnih.gov These peptides often exhibit conserved flanking regions in their amino acid sequences, while the central region shows more variability. mdpi.com This pattern of conservation and divergence suggests that fish have evolved a diverse repertoire of pleurocidin-like peptides, likely as an adaptation to the wide range of pathogens encountered in aquatic environments. This diversity is thought to arise from processes such as gene duplication followed by positive Darwinian selection.

Comparative Studies on Membrane Interaction Models

The primary target of pleurocidin-like peptides is the microbial cell membrane. The interaction with and subsequent disruption of this barrier is central to their antimicrobial activity. The cationic and amphipathic nature of pleurocidins dictates their interaction with lipid bilayers. The positively charged residues are attracted to the negatively charged components of bacterial membranes (such as phosphatidylglycerol), while the hydrophobic residues insert into the lipid core. researchgate.net

Several models have been proposed to describe the mechanism of membrane disruption by α-helical AMPs like pleurocidin. The two most commonly cited models for pleurocidin are the "toroidal pore" and "carpet" models. frontiersin.orgresearchgate.net

Toroidal Pore Model: In this model, the peptides insert into the membrane and induce the lipid monolayers to bend continuously from the outer to the inner leaflet, forming a water-filled pore. The peptides line the pore along with the lipid head groups.

Carpet Model: In this model, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, this layer disrupts the membrane integrity, leading to the formation of transient pores or the complete disintegration of the membrane in a detergent-like manner.

The specific mechanism employed by pleurocidin may depend on factors such as the peptide-to-lipid ratio. researchgate.net At lower concentrations, the carpet mechanism may dominate, while at higher concentrations, the formation of toroidal pores is more likely. researchgate.net

Molecular dynamics simulations have provided further insight into these interactions. These studies confirm that pleurocidin interacts strongly with anionic model membranes, maintaining its α-helical structure. nih.gov In contrast, its interaction with neutral zwitterionic membranes (mimicking eukaryotic cells) is much weaker, and the peptide tends to lose its secondary structure. nih.gov This selective interaction with negatively charged membranes is a key factor in the low hemolytic activity of pleurocidin against host cells. nih.gov

Advanced Research Methodologies and Future Directions in Pleurocidin Like Peptide Yt2 Studies

Application of Advanced Spectroscopic Techniques for Structural and Interaction Analysis (e.g., NMR, Fluorescence Spectroscopy)

Advanced spectroscopic techniques are crucial for elucidating the three-dimensional structure of Pleurocidin-like peptide YT2 and understanding its interactions with biological membranes, which is fundamental to its mechanism of action. Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in this area. The tertiary structure of pleurocidin (B1576808), a closely related peptide, was determined by NMR, revealing a flexible structure characterized by a long alpha-helix and a shorter helix. jmb.or.kr This structural flexibility is believed to be a key factor in the peptide's ability to selectively target bacterial membranes over host cells. jmb.or.kr

Circular Dichroism (CD) spectroscopy further confirms the conformational behavior of pleurocidin-like peptides. These peptides typically exist in a random coil state in aqueous solutions but adopt a distinct α-helical conformation upon interacting with membrane-mimicking environments, such as lipid vesicles. jmb.or.krmdpi.com This induced helicity is a hallmark of many membrane-active antimicrobial peptides. mdpi.comfrontiersin.orgnih.gov

Fluorescence spectroscopy, particularly utilizing the intrinsic fluorescence of tryptophan residues, provides insights into the peptide's binding and insertion into lipid bilayers. Experiments show a characteristic blue shift in tryptophan fluorescence when the peptide interacts with negatively charged phospholipid membranes that mimic bacterial cell walls. jmb.or.kr This shift indicates the movement of the tryptophan residue from a polar aqueous environment to a nonpolar lipid environment, confirming membrane insertion. jmb.or.kr Tryptophan quenching experiments are also used to assess the depth of this insertion and the peptide's affinity for the membrane. jmb.or.kr Additionally, molecular dynamics simulations can complement these spectroscopic methods by modeling the peptide's conformational space and aggregation behavior, showing how interactions with other peptides can constrain and alter its structure. biorxiv.org

Table 1: Spectroscopic Techniques in Pleurocidin-like Peptide Research

TechniqueApplicationKey Findings for Pleurocidin & Analogs
NMR Spectroscopy Determination of 3D structure in solution.Revealed a flexible structure with two helical regions, crucial for cell selectivity. jmb.or.kr
Circular Dichroism Analysis of secondary structure (e.g., α-helix content).Peptide is unstructured in solution but folds into an α-helix in membrane environments. jmb.or.krmdpi.com
Fluorescence Spectroscopy Studying peptide-membrane binding and insertion.Tryptophan blue shift confirms insertion into the nonpolar lipid core of membranes. jmb.or.kr

High-Throughput Screening Platforms for Peptide Discovery and Optimization

High-throughput screening (HTS) platforms are essential for accelerating the discovery of new, potent peptide variants and for optimizing existing sequences like the this compound. These platforms enable the rapid evaluation of large libraries of synthetic or recombinantly expressed peptides for desired activities, such as antimicrobial or anticancer efficacy. Methodologies often involve automated liquid handling systems and microplate-based assays to measure endpoints like microbial growth inhibition or cancer cell cytotoxicity.

For antimicrobial peptide discovery, HTS assays typically screen peptide libraries against a panel of pathogenic bacteria and fungi. mdpi.com The minimal inhibitory concentration (MIC) is a common metric used to quantify a peptide's potency. mdpi.comfrontiersin.org In the context of anticancer research, HTS platforms can be used to assess the cytotoxicity of peptide variants against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter. mdpi.comnih.gov For instance, a pleurocidin-like peptide was evaluated against the Jurkat leukemia cell line to determine its IC50 value. nih.govcelljournal.org

Optimization strategies often involve creating peptide libraries through techniques like alanine (B10760859) scanning or positional scanning of synthetic peptide combinatorial libraries. These libraries can be screened to identify amino acid substitutions that enhance activity, increase selectivity for target cells, or improve stability against proteolytic degradation. While specific HTS campaigns for this compound are not detailed in the available literature, these established platforms represent a critical future direction for developing optimized analogs for therapeutic consideration.

Computational Drug Design and Molecular Docking Simulations for Novel Target Identification

Computational methods are increasingly employed to accelerate drug discovery and provide deep molecular insights into peptide-target interactions, circumventing the time and cost of purely experimental approaches. researchgate.net For pleurocidin-like peptides, molecular modeling and docking simulations have been used to identify and characterize interactions with specific pathogenic targets. nih.gov

A notable application involved the study of a pleurocidin-like peptide from Clarias batrachus and its interaction with enterotoxin H from Klebsiella pneumoniae, a key virulence factor. frontiersin.orgnih.gov Using computational tools, a 3D model of the peptide was constructed and then "docked" into the active site of the enterotoxin H protein. nih.gov The simulation predicted a strong interaction, evidenced by a high docking score of 300.96 and favorable ligand transformation energy. nih.gov This suggests that the peptide may exert its antimicrobial effect not only by disrupting membranes but also by selectively inhibiting intracellular or surface-level protein targets. frontiersin.org

These simulations rely on sophisticated algorithms and software (e.g., AutoDock, GROMACS) to predict the most likely binding pose and affinity between a ligand (the peptide) and a receptor (the target protein). nih.govmdpi.com The process involves defining a binding pocket on the target protein and then computationally evaluating thousands of possible peptide conformations within that site. mdpi.com Such in silico approaches are invaluable for rational drug design, allowing researchers to predict how modifications to the peptide sequence might improve binding affinity or specificity before undertaking expensive synthesis and testing. nih.govmdpi.com

Table 2: Molecular Docking Simulation of Pleurocidin-like Peptide

Peptide SourceTarget ProteinTarget OrganismPredicted Docking ScoreSignificance
Clarias batrachusEnterotoxin HKlebsiella pneumoniae300.96Suggests a specific interaction and a potential non-membranolytic mechanism of action. frontiersin.orgnih.gov

Gene Editing and Synthetic Biology Approaches for Peptide Production and Modification

The production of peptides like this compound for research and therapeutic development can be challenging and costly via traditional chemical synthesis, especially at a large scale. Synthetic biology and gene editing offer powerful alternative strategies for efficient, scalable, and cost-effective peptide production.

Synthetic biology approaches typically involve engineering microbial chassis, such as Escherichia coli or yeast (Saccharomyces cerevisiae), to serve as cellular factories for recombinant peptide production. This is achieved by introducing a synthetic gene cassette encoding the desired peptide into the host organism's genome or a plasmid. The host's cellular machinery then transcribes and translates the gene to produce the peptide. This method allows for the large-scale production of peptides with high purity.

Proteomics and Metabolomics for Elucidating Cellular Responses to Peptide Exposure

Understanding the detailed cellular and molecular responses to this compound exposure is critical for elucidating its full mechanism of action beyond simple membrane disruption. While large-scale proteomics and metabolomics studies are a future direction, current research has utilized targeted molecular biology techniques to probe specific cellular pathways affected by these peptides.

Studies on pleurocidin-like peptides have shown they can induce apoptosis (programmed cell death) in cancer cells. nih.govcelljournal.org In one study, a pleurocidin-like peptide from Poecilia Mexicana fish was shown to selectively kill Jurkat leukemia cells. nih.govnih.gov The cellular response was characterized using methods like:

Flow Cytometry : Using Annexin V-PI staining, this technique confirmed that the peptide induces apoptosis in a dose-dependent manner in Jurkat cells while having minimal effect on normal human cells. nih.govcelljournal.orgnih.gov

Real-Time Polymerase Chain Reaction (RT-PCR) : This was used to measure changes in the expression of key apoptosis-regulating genes. Exposure to the peptide led to a significant increase in the expression of the tumor suppressor genes P53 and P21 in Jurkat cells, while the anti-apoptotic gene BCL-2 was unaffected. nih.govnih.gov

Western Blot Analysis : In a separate study, the C-terminal amidated derivative, Pleurocidin-amide, was found to inhibit autophagy in A549 lung cancer cells, another form of cellular response leading to cell death. mdpi.com

These findings highlight that the peptide's effects are multifaceted. Future global analyses using proteomics (to study changes in the entire protein landscape) and metabolomics (to study changes in metabolic pathways) would provide an unbiased, system-wide view of the cellular perturbations caused by this compound, potentially revealing novel mechanisms and targets.

Nanotechnology-Based Delivery Systems for Research Applications

A significant challenge in utilizing peptides for research and potential therapeutic applications is their susceptibility to enzymatic degradation and poor absorption. nanobe.orgnih.gov Nanotechnology-based delivery systems offer a promising solution by encapsulating the peptide, thereby protecting it from degradation, enhancing its stability, and enabling sustained release. nih.govnih.gov

One successful application involved encapsulating a pleurocidin-like peptide from Clarias batrachus within N-Succinyl Chitosan (NSC) nanoparticles. nanobe.orgresearchgate.net Chitosan, a natural polymer, is an excellent carrier due to its biocompatibility and biodegradability. nanobe.org The resulting peptide-loaded nanoparticles were extensively characterized for their research potential. researchgate.net

Table 3: Characteristics of NSC-Pleurocidin Nanoparticle System

ParameterMethod of AnalysisResultImplication for Research Applications
Particle Size SEM, AFM~64 nmNanoscale size is suitable for biological interactions and potential cell uptake. nanobe.orgresearchgate.net
Encapsulation SDS-PAGE, FTIRSuccessful encapsulation confirmed.Protects the peptide from degradation, allowing for controlled studies. nanobe.orgresearchgate.net
Antimicrobial Activity Broth microdilutionEnhanced by up to 80% against K. pneumoniae.The nano-formulation potentiates the peptide's inherent bioactivity. nanobe.org
Release Profile In vitro release assay75% sustainable release over 96 hours.Allows for prolonged and consistent exposure of cells or tissues to the peptide in experiments. nanobe.orgresearchgate.net

This nanotechnology-based approach not only enhances the peptide's efficacy but also provides a valuable tool for research, enabling controlled and sustained delivery in various experimental models. nanobe.org Other potential nanocarriers, such as liposomes, polymers, and metallic nanoparticles, also represent promising avenues for future research into the delivery of this compound. nih.govchapman.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.